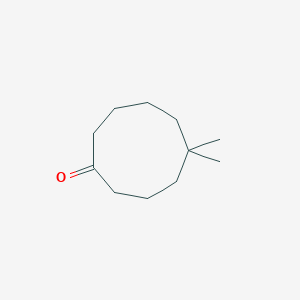![molecular formula C17H30BCl2N3O4 B11937255 (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and borono functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amino and borono groups, and the final purification steps. Common reagents used in these reactions include amino acids, boronic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more streamlined processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The borono group can be reduced to form borohydride derivatives.
Substitution: The amino and borono groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the borono group can produce borohydride derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its borono group can form reversible covalent bonds with diols, making it useful for studying carbohydrate-binding proteins.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its ability to interact with biological targets. It can be used in the development of drugs for treating various diseases, including cancer and bacterial infections.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique reactivity allows for the creation of materials with specific properties and functions.
Mechanism of Action
The mechanism of action of (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride involves its interaction with molecular targets through its amino and borono groups. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, while the borono group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-hydroxypropyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-methylpropyl)pyrrolidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, (3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride is unique due to the presence of the borono group. This group imparts distinct reactivity and binding properties, making it a valuable tool in both chemical and biological research.
Properties
Molecular Formula |
C17H30BCl2N3O4 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H28BN3O4.2ClH/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23;;/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23);2*1H/t14-,15-,17-;;/m0../s1 |
InChI Key |
YLRFCKXLPZIAMP-DQZPFBHVSA-N |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C[C@H](CC2=CC=CC=C2)N)(O)O.Cl.Cl |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
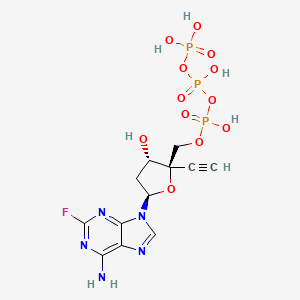
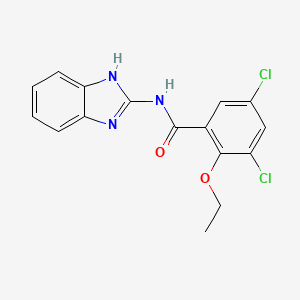
![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)
![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)
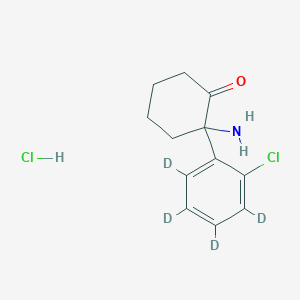
![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)
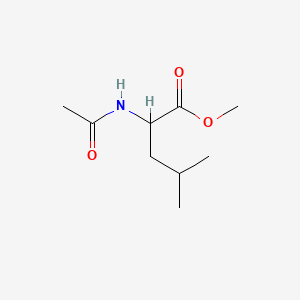

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)
![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)


